2-Hydroxytricosanoic acid
Overview
Description
2-Hydroxytricosanoic acid is a long-chain fatty acid with the molecular formula C23H46O3. It is characterized by the presence of a hydroxyl group at the second carbon position of the tricosanoic acid chain. This compound is a white to colorless solid that is soluble in organic solvents such as ethanol and dichloromethane .
Scientific Research Applications
2-Hydroxytricosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an additive in cosmetics and personal care products
Mechanism of Action
Target of Action
2-Hydroxytricosanoic acid is a 2-hydroxy fatty acid . It is a natural compound that targets bacterial cell membranes . The primary targets of this compound are both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .
Mode of Action
The compound exerts its activity by penetrating the bacterial cell membranes . This penetration causes depolarization and rupture of the membranes, leading to leakage of cellular contents and ultimately cell death . This mechanism of action makes this compound an effective antibacterial agent .
Biochemical Pathways
It is known that the compound disrupts the integrity of bacterial cell membranes . This disruption affects essential cellular processes, leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the leakage of cellular contents, leading to cell death .
Biochemical Analysis
Biochemical Properties
2-Hydroxytricosanoic acid participates in several biochemical reactions, primarily due to its hydroxyl group at the second carbon position. This structural feature allows it to interact with various enzymes and proteins. For instance, it is known to be involved in the metabolism of lipids and can be incorporated into complex lipids such as glycosphingolipids . Enzymes like fatty acid hydroxylases are responsible for its biosynthesis, and it can interact with proteins involved in lipid transport and metabolism, such as lipoproteins .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid signaling. This compound can modulate gene expression related to lipid metabolism and cellular stress responses. In certain cell types, such as adipocytes and hepatocytes, this compound can alter cellular metabolism by influencing the synthesis and degradation of lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of these molecules. For example, it may inhibit enzymes involved in fatty acid oxidation, thereby affecting energy metabolism. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors that regulate lipid metabolism genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in vitro has been associated with changes in lipid metabolism and cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may enhance lipid metabolism and improve energy balance. At higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be synthesized from tricosanoic acid through the action of fatty acid hydroxylases. This compound can also be incorporated into complex lipids, such as glycosphingolipids, which play roles in cell membrane structure and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins. It can be incorporated into lipoproteins for transport in the bloodstream and can accumulate in lipid-rich tissues such as the liver and adipose tissue. Its distribution is influenced by its affinity for specific lipid transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For instance, its incorporation into glycosphingolipids can direct it to specific membrane domains involved in cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxytricosanoic acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of tricosanoic acid with a suitable hydroxylating agent. For instance, tricosanoic acid can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of tricosanoic acid followed by selective hydroxylation. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytricosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ketotricosanoic acid or 2-carboxytricosanoic acid.
Reduction: Formation of 2-hydroxytricosanol.
Substitution: Formation of various substituted tricosanoic acid derivatives.
Comparison with Similar Compounds
2-Hydroxytricosanoic acid can be compared with other similar long-chain fatty acids, such as:
Tricosanoic acid: Lacks the hydroxyl group at the second carbon position, making it less reactive in certain chemical reactions.
2-Hydroxybehenic acid: Similar structure but with a shorter carbon chain.
2-Hydroxydocosanoic acid: Similar structure but with a longer carbon chain .
The presence of the hydroxyl group in this compound makes it unique and more versatile in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-hydroxytricosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLIRVAYJRWLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949467 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-37-8, 26632-12-2 | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026632122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxytricosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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